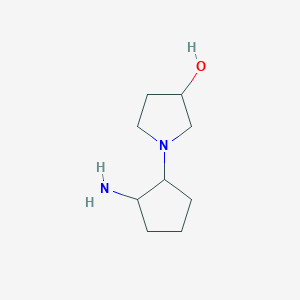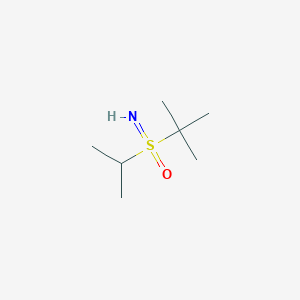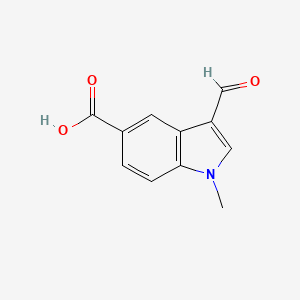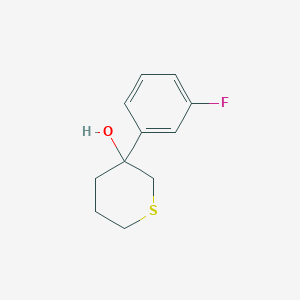![molecular formula C15H27NO5 B13208278 tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)
tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate is a synthetic organic compound with the molecular formula C15H27NO5 and a molecular weight of 301.38 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a spirocyclic moiety and a carbamate functional group .
Preparation Methods
The synthesis of tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate involves several steps. One common synthetic route includes the reaction of a spirocyclic ketone with tert-butyl N-methylcarbamate under specific conditions . The reaction typically requires the use of a base, such as potassium carbonate, and an organic solvent, such as dichloromethane . The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Chemical Reactions Analysis
tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity . This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate can be compared with other similar compounds, such as:
tert-Butyl N-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate: This compound has a similar spirocyclic structure but differs in the substitution pattern on the spirocyclic ring.
tert-Butyl-N-methylcarbamate: This compound lacks the spirocyclic moiety and has a simpler structure.
The uniqueness of this compound lies in its combination of a spirocyclic ring and a carbamate group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H27NO5 |
|---|---|
Molecular Weight |
301.38 g/mol |
IUPAC Name |
tert-butyl N-(6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C15H27NO5/c1-14(2,3)21-13(17)16(4)11-8-15(20-9-11)6-7-19-10-12(15)18-5/h11-12H,6-10H2,1-5H3 |
InChI Key |
RYSOVKDJRIIYDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC2(CCOCC2OC)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



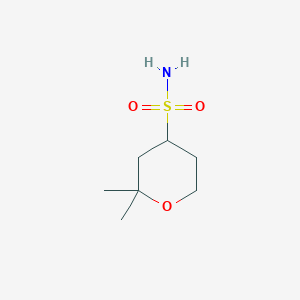
![3-Methyl-4-{[(2-methyl-4-sulfophenyl)carbamoyl]amino}benzenesulfonic acid](/img/structure/B13208213.png)
![4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208218.png)
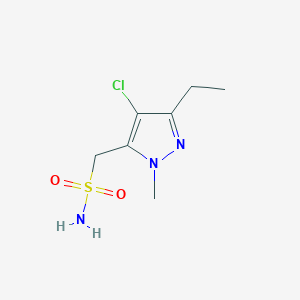
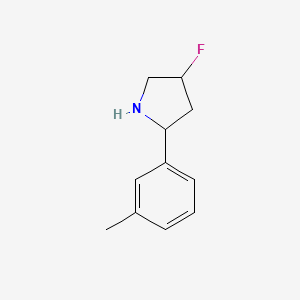


![5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13208261.png)
